Bienvenue dans la boutique en ligne BenchChem!

6-(Furan-2-yl)pyridin-3-ol

Medicinal Chemistry Drug Design Physicochemical Profiling

6-(Furan-2-yl)pyridin-3-ol (CAS 1159821-12-1) is a heterocyclic small molecule with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol, comprising a pyridin-3-ol core substituted at the 6-position with a furan-2-yl group. The compound is commercially available at a minimum purity specification of 95%.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 1159821-12-1
Cat. No. B3215239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Furan-2-yl)pyridin-3-ol
CAS1159821-12-1
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC=C(C=C2)O
InChIInChI=1S/C9H7NO2/c11-7-3-4-8(10-6-7)9-2-1-5-12-9/h1-6,11H
InChIKeyRFJAXTWRVNSADK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Furan-2-yl)pyridin-3-ol (CAS 1159821-12-1): Procurement-Grade Chemical Profile and Research Utility


6-(Furan-2-yl)pyridin-3-ol (CAS 1159821-12-1) is a heterocyclic small molecule with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol, comprising a pyridin-3-ol core substituted at the 6-position with a furan-2-yl group . The compound is commercially available at a minimum purity specification of 95% . As a member of the broader 6-arylpyridin-3-ol class, it serves as a versatile building block for synthesizing more complex heterocyclic systems, with its synthetic accessibility demonstrated via oxidative rearrangement of (5-arylfurfuryl)amines [1]. The furan-pyridine biaryl architecture positions this compound as a core scaffold in medicinal chemistry programs, particularly anti-infective drug discovery [2].

Why Regioisomeric and Heteroatom Analogs Cannot Substitute 6-(Furan-2-yl)pyridin-3-ol in Target-Focused Research


In-class substitution of 6-(furan-2-yl)pyridin-3-ol with positional isomers or heteroatom-containing analogs is not scientifically interchangeable due to divergent molecular recognition and physicochemical properties. The specific 6-substitution pattern on the pyridin-3-ol core, as opposed to 2- or 5-substituted regioisomers, dictates a unique hydrogen bond donor/acceptor geometry and electronic distribution that directly impacts target binding [1]. In the context of the validated pyridyl-furan PI4KIIIB inhibitor series, compounds bearing the 6-(furan-2-yl)pyridin-3-ol architecture (e.g., OGHL250) demonstrated a distinct functional phenotype—blocking both parasite growth and red blood cell invasion—that was not uniformly observed across the broader screening library [2]. Furthermore, simple heteroatom substitution (e.g., replacing the furan oxygen with a thiophene sulfur) substantially alters computed LogP and polar surface area (PSA), affecting solubility and permeability profiles . These structure-activity and property cliffs demand a procurement strategy anchored to the exact compound rather than any in-class proxy.

Quantitative Differentiation Evidence for 6-(Furan-2-yl)pyridin-3-ol Against Structural Analogs


Computational Physicochemical Property Differentiation: Furan vs. Thiophene Heteroatom Effect

The oxygen-to-sulfur heteroatom exchange between the furan and thiophene analogs of 6-arylpyridin-3-ol produces a measurable shift in computed LogP and PSA that impacts drug-likeness predictions. Across this matched molecular pair, 6-(furan-2-yl)pyridin-3-ol (target compound) exhibits a lower LogP and lower PSA than its thiophene congener .

Medicinal Chemistry Drug Design Physicochemical Profiling

Computed PSA Differentiation

The target compound has a computed PSA of 46.26 Ų, which is 15.10 Ų lower than the thiophene analog. This difference arises because oxygen is more electronegative than sulfur, reducing the polar surface contribution .

Drug Design Permeability ADME

Positional Isomer Potency Differentiation: 6- vs 5-Regioisomer Cytotoxicity

The 5-substituted regioisomer, 5-(furan-2-yl)pyridin-3-ol (CAS 1261971-03-2), has been evaluated for antiproliferative activity against HeLa, MDA-MB-231, and A549 cancer cell lines, yielding reported IC50 values of 12.5 µM, 8.3 µM, and 15.0 µM, respectively . In contrast, the 6-substituted target compound (CAS 1159821-12-1) has been reported in a case study to exhibit an IC50 of 12 µM against a derivative panel of cancer cell lines . The non-overlapping cell line panels limit direct head-to-head comparison, but the distinct substitution pattern (6-furan vs 5-furan) produces different three-dimensional pharmacophore geometries that are expected to drive differential selectivity profiles across target panels [1].

Cancer Research Cytotoxicity Regioisomeric Selectivity

Validated Antimalarial Target Engagement: 6-(Furan-2-yl)pyridin-3-ol Core in PI4KIIIB Inhibition

A pyridyl-furan compound containing the 6-(furan-2-yl)pyridin-3-ol core architecture (OGHL250) was identified from a screen of 250 compounds against the asexual blood stage of P. falciparum. It demonstrated combined potency against parasite growth and red blood cell invasion, leading to its prioritization for lead optimization [1]. The series lead compound (WEHI-518), structurally elaborated from this core, achieved a 250-fold potency improvement over OGHL250, culminating in an EC50 of 22 nM against blood-stage P. falciparum parasites as a PfPI4KIIIB inhibitor . Resistance selection studies confirmed that parasites resistant to a related pyridyl-furan analog (MMV396797) carried an E1316D mutation in PfPI4KIIIB and were cross-resistant to WEHI-518 and the known PI4K inhibitor KDU731, establishing target engagement [1].

Antimalarial Drug Discovery PI4KIIIB Plasmodium falciparum Invasion Inhibition

Evidence-Based Research Applications for 6-(Furan-2-yl)pyridin-3-ol Procurement


Malaria Drug Discovery: PfPI4KIIIB Inhibitor Lead Optimization

6-(Furan-2-yl)pyridin-3-ol is the core scaffold of the pyridyl-furan antimalarial series exemplified by OGHL250 and the optimized lead WEHI-518 (EC50 = 22 nM). Procurement of this building block enables medicinal chemistry teams to explore structure-activity relationships (SAR) at the pyridin-3-ol hydroxyl, the furan ring, and the pyridine 4-position to improve potency, selectivity, and ADME properties while maintaining PfPI4KIIIB target engagement, as validated by resistance mutation studies (E1316D in PfPI4KIIIB) [1].

Regioisomeric Selectivity Profiling in Cancer Cell-Based Assays

Both the 6-substituted (target compound, IC50 ≈ 12 µM) and 5-substituted (IC50 = 12.5 µM HeLa, 8.3 µM MDA-MB-231, 15.0 µM A549) regioisomers exhibit low-micromolar antiproliferative activity . The distinct connectivity creates different hydrogen-bonding vectors; procuring the 6-isomer specifically supports head-to-head selectivity profiling against kinase panels, GPCR arrays, or cytotoxicity panels that are sensitive to subtle geometric differences in pharmacophore presentation.

Physicochemical Property Optimization: Matched Molecular Pair Analysis

The furan-thiophene matched pair—6-(furan-2-yl)pyridin-3-ol (LogP = 2.05, PSA = 46.26 Ų) versus 6-(thiophen-2-yl)pyridin-3-ol (LogP = 2.52, PSA = 61.36 Ų)—provides a defined chemical system for studying the impact of heteroatom exchange on solubility, permeability, and metabolic stability . Procuring both compounds enables controlled physicochemical profiling experiments to rationalize ADME differences and inform scaffold selection in lead generation campaigns.

Heterocyclic Building Block for Library Synthesis

As a 6-arylpyridin-3-ol, 6-(furan-2-yl)pyridin-3-ol can be accessed via the oxidative rearrangement methodology [2] and further elaborated at the hydroxyl group (etherification, esterification, sulfonation) or the furan ring (electrophilic substitution) to generate diverse screening libraries. Its commercial availability at 95% purity supports direct use in parallel synthesis workflows without additional purification.

Quote Request

Request a Quote for 6-(Furan-2-yl)pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.